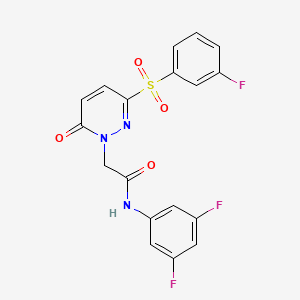

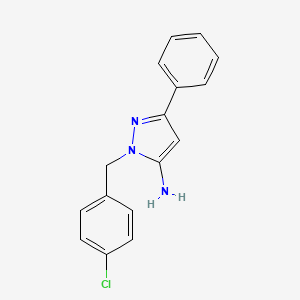

![molecular formula C17H16N2OS2 B2854912 Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396746-28-3](/img/structure/B2854912.png)

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a complex organic compound that contains a benzothiazole moiety. Benzothiazole is a heterocyclic compound, which is a type of organic compound that contains a ring structure made up of at least two different elements .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and involves a benzothiazole moiety. This moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and can involve various types of reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis

Benzothiazole derivatives are typically solid at room temperature and are highly soluble in water and other polar solvents . The exact physical and chemical properties can vary depending on the specific derivative and its structure.作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Other molecular mechanistic studies suggest that similar compounds can induce changes in cell cycle progression, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, and activate caspase-3, leading to mitochondrial dysfunction and cell apoptosis .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting a potential for favorable pharmacokinetic properties .

Result of Action

Similar compounds have been found to exhibit potent cytotoxicity against various human cancer cell lines . This suggests that the compound may have potential antitumor activity.

実験室実験の利点と制限

One of the advantages of using Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have good pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are several future directions for the research and development of Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone. One possible direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its interactions with various enzymes and proteins, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, future research could focus on developing new synthetic methods for the production of this compound, as well as improving its solubility and bioavailability for use in experimental settings.

合成法

The synthesis of Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone involves a multi-step process that includes the condensation of 2-aminothiophenol and 2-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with piperidine and 4-chlorobutyryl chloride. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.

科学的研究の応用

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been studied for its interactions with various enzymes and proteins, and in pharmacology, it has been evaluated for its pharmacokinetic and pharmacodynamic properties.

Safety and Hazards

特性

IUPAC Name |

1,3-benzothiazol-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c20-17(16-18-14-3-1-2-4-15(14)22-16)19-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIGHUUXGVPMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

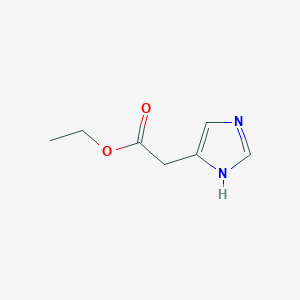

![2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride](/img/structure/B2854831.png)

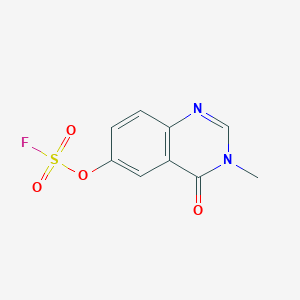

![2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2854833.png)

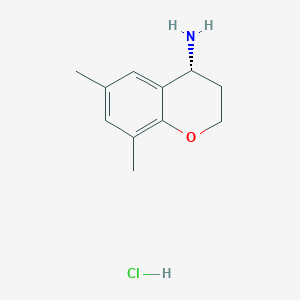

![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)

![2-Methyl-5-[(4-phenyl-1-piperazinyl)-(3,4,5-trimethoxyphenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2854840.png)

![2-cyclohexyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2854843.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide](/img/structure/B2854844.png)

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2854852.png)